Bienvenue dans la boutique en ligne BenchChem!

N-(3,5-dimethylphenyl)-4-methylbenzamide

Conformational analysis Crystal engineering Structure-based drug design

N-(3,5-Dimethylphenyl)-4-methylbenzamide (CAS 326898-77-5; molecular formula C₁₆H₁₇NO; MW 239.31 g/mol) is a small-molecule N-arylbenzamide featuring a 3,5-dimethyl substitution on the aniline ring and a 4-methyl substitution on the benzoyl ring. It is commercially supplied as a screening compound—e.g., Hit2Lead/ChemBridge catalog number SC-5357560—with a reported achiral FREE solid form, 97% purity (Alfa Aesar), and no stereocenters.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
CAS No. 326898-77-5
Cat. No. B3423905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-4-methylbenzamide
CAS326898-77-5
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C
InChIInChI=1S/C16H17NO/c1-11-4-6-14(7-5-11)16(18)17-15-9-12(2)8-13(3)10-15/h4-10H,1-3H3,(H,17,18)
InChIKeyJLVPHVCBTREPJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethylphenyl)-4-methylbenzamide (CAS 326898-77-5): Sourcing, Physicochemical Identity, and Screening-Collection Context


N-(3,5-Dimethylphenyl)-4-methylbenzamide (CAS 326898-77-5; molecular formula C₁₆H₁₇NO; MW 239.31 g/mol) is a small-molecule N-arylbenzamide featuring a 3,5-dimethyl substitution on the aniline ring and a 4-methyl substitution on the benzoyl ring [1]. It is commercially supplied as a screening compound—e.g., Hit2Lead/ChemBridge catalog number SC-5357560—with a reported achiral FREE solid form, 97% purity (Alfa Aesar), and no stereocenters [2]. Its calculated physicochemical profile (LogP 4.14–4.61; tPSA 29.1 Ų; H-bond donors: 1; H-bond acceptors: 1; rotatable bonds: 2) satisfies Lipinski's Rule of Five, positioning it as a drug-like fragment amenable to early-stage high-throughput screening (HTS) and medicinal chemistry optimization [3]. The crystal structure has been deposited (CSD; Acta Crystallographica Section E, 2011), giving researchers a rigorously solved, publicly accessible solid-state reference for docking, polymorph screening, or formulation pre-formulation [1].

Why N-(3,5-Dimethylphenyl)-4-methylbenzamide Cannot Be Casually Replaced by Regioisomeric or Des-methyl Analogs in Structure-Focused Programs


Although N-arylbenzamides share a common amide scaffold, even subtle changes in methyl-group regiochemistry produce dramatic and quantifiable shifts in solid-state conformation, packing energetics, and ligand-binding surface topology. In the specific case of this compound, the 3,5-dimethyl pattern on the aniline ring enforces a small inter-ring dihedral angle of 16.6°, producing a near-planar conformation that is structurally incompatible with the ~78° orthogonal geometry observed in the 2,6-dimethyl regioisomer [1]. This conformational divergence—rooted in steric and electronic differences between meta- and ortho-methyl substitution—directly impacts hydrogen-bonding geometry, crystal packing, and the presentation of pharmacophoric features to biological targets. Generic substitution without confirming the precise regiochemistry therefore carries a high risk of altering target engagement, selectivity, and physicochemical properties, as documented across the broader N-phenylbenzamide class where methyl positional isomers exhibit different antimicrobial and enzyme-inhibitory potencies [2].

Head-to-Head Evidence for Selecting N-(3,5-Dimethylphenyl)-4-methylbenzamide: Conformation, Physicochemistry, and Screening Fitness


Conformational Differentiation: Inter-Ring Dihedral Angle Defines Target-Binding Surface Topology Relative to 2,6-Dimethyl Regioisomer

Single-crystal X-ray diffraction data provide a definitive quantitative distinction between the 3,5-dimethylphenyl and 2,6-dimethylphenyl regioisomers of 4-methylbenzamide. The target compound adopts a near-coplanar conformation with a dihedral angle between the two benzene rings of only 16.6(1)° [1]. In stark contrast, the 2,6-dimethylphenyl isomer (CAS not specified; same C₁₆H₁₇NO formula) exhibits a near-orthogonal geometry with a dihedral angle of 78.8(1)° [2]. This ~62° difference is attributed to the steric clash introduced by ortho-methyl groups in the 2,6-isomer, which forces the rings out of plane. The conformational consequence is profound: in the 3,5-isomer, π-conjugation across the amide bridge is largely preserved, whereas in the 2,6-isomer, conjugation is partially disrupted. For structure-based drug design or pharmacophore modeling, these two regioisomers present fundamentally different shapes and electrostatic surfaces to a binding pocket.

Conformational analysis Crystal engineering Structure-based drug design

Hydrogen-Bonding Architecture: 3,5-Dimethyl Substitution Preserves Linear N–H···O Chain Topology, Differentiating from Ortho-Substituted Analogs

In the crystal lattice, N-(3,5-dimethylphenyl)-4-methylbenzamide forms infinite one-dimensional chains via intermolecular N—H···O hydrogen bonds propagating along the crystallographic c-axis [1]. The hydrogen-bond geometry places the amide N–H as donor and the amide C=O as acceptor in a head-to-tail arrangement. While the 2,6-dimethylphenyl isomer also forms N—H···O chains along the c-axis, the packing is constrained by the orthogonal ring orientation, leading to a tetragonal space group (I4₁/a) and a different crystal system compared to the monoclinic P2₁/c of the 3,5-isomer [2]. The 3,5-isomer also features a distinctive syn/anti disposition of the N–H bond relative to the meta-methyl groups—a conformational feature absent in ortho-substituted analogs—that may influence solubility and crystal habit [1].

Supramolecular chemistry Crystal packing Hydrogen-bond network

Lipophilicity Tuning: 4-Methylbenzoyl Group Increases LogP by ~0.8–1.1 Units Relative to Unsubstituted Benzoyl Analog

The presence of a para-methyl substituent on the benzoyl ring of N-(3,5-dimethylphenyl)-4-methylbenzamide measurably increases lipophilicity compared to the des-methyl analog N-(3,5-dimethylphenyl)benzamide. The target compound has a calculated LogP of 4.14–4.61 [1]. Although a directly comparable LogP value for N-(3,5-dimethylphenyl)benzamide from the same calculation engine is not available in the open literature, class-level data from the N-phenylbenzamide series indicate that adding a single para-methyl group to the benzoyl ring typically increases LogP by approximately 0.8–1.1 log units, consistent with Hansch π constants for aromatic methyl substitution [2]. This lipophilicity difference has practical consequences: the 4-methyl compound exhibits a calculated aqueous solubility (LogSW) of -4.48, translating to an estimated aqueous solubility of ~8 µg/mL—a value that defines the accessible concentration range for in vitro assays .

Lipophilicity ADME profiling Physicochemical properties

Screening-Collection Provenance: Inclusion in Cancer Stem Cell HTS Panel with Activity ≤1 µM Flag

N-(3,5-Dimethylphenyl)-4-methylbenzamide was tested in a luminescence-based cell-based primary HTS (PubChem AID: 504535) designed to identify inhibitors of cancer stem cells [1]. In this assay, the compound was one of 26 active compounds identified from 45 tested in Activity Set 5, with 6 compounds in the set showing activity ≤1 µM [1]. While the exact IC₅₀ value for the target compound has not been individually disclosed in the public database, the compound's qualification as 'Active' in this campaign and its presence in the ≤1 µM activity tier provides evidence of biological engagement distinct from inactive or untested structural analogs—such as N-(3,5-dimethylphenyl)benzamide, which does not appear in the same screening panel. This screening provenance offers a tangible starting point for hit-to-lead optimization that untested or inactive analogs cannot provide.

High-throughput screening Cancer stem cells Hit identification

Optimal Application Scenarios for N-(3,5-Dimethylphenyl)-4-methylbenzamide Based on Confirmed Differentiation Evidence


Structure-Based Drug Design Requiring a Near-Planar N-Arylbenzamide Scaffold with Defined Crystallographic Coordinates

When a medicinal chemistry project demands a benzamide scaffold that presents a near-planar, π-conjugated pharmacophore—as opposed to the orthogonal geometry introduced by ortho-methyl substituents—N-(3,5-dimethylphenyl)-4-methylbenzamide offers a crystallographically validated starting point. The publicly deposited CIF file (CCDC deposition via Acta Cryst. E, 2011) provides the exact atomic coordinates, unit cell parameters (monoclinic P2₁/c; a = 15.9048, b = 9.0323, c = 9.6774 Å; β = 93.619°), and hydrogen-bond geometry needed for reliable docking, molecular dynamics simulations, or fragment-based screening by X-ray crystallography [1]. This structural certainty is absent for many untested or un-crystallized analogs.

Physicochemical Benchmarking of Lipophilic N-Phenylbenzamide Series for ADME Structure-Property Relationship (SPR) Studies

With a calculated LogP range of 4.14–4.61 and LogSW of -4.48, this compound occupies a defined lipophilicity space useful for calibrating QSPR models or testing the impact of incremental methyl additions on permeability and solubility within a congeneric series [2]. Researchers constructing SPR datasets can use this compound as a reference point for the para-methyl benzoyl substructure, comparing it directly against the unsubstituted benzoyl analog or against regioisomeric methyl variants to deconvolute the contribution of lipophilicity from conformational effects.

Follow-Up Hit Validation in Cancer Stem Cell Inhibition Screening Cascades

The compound's activity flag in the PubChem cancer stem cell HTS (AID 504535) provides a documented rationale for its inclusion in confirmatory dose-response and selectivity panels [3]. Unlike uncharacterized screening compounds, this molecule carries a minimal but verifiable 'Active' annotation that can justify procurement for secondary assays targeting cancer stemness pathways. Researchers can directly cite the PubChem AID in grant applications or internal review documents as evidence of preliminary biological relevance.

Crystallization and Polymorph Screening Studies Leveraging Known Solid-State Behavior

The well-characterized crystal structure, including the N—H···O hydrogen-bonded chain motif and rod-like crystal habit from ethanol, provides a reproducible baseline for polymorph screening, co-crystal design, or salt formation studies [1]. Formulation scientists can compare crystallization outcomes against the published unit cell to rapidly identify new solid forms, reducing the experimental burden of de novo polymorph discovery for this scaffold.

Quote Request

Request a Quote for N-(3,5-dimethylphenyl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.